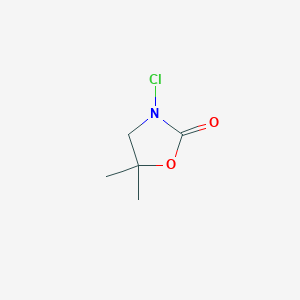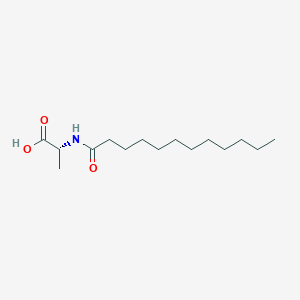![molecular formula C5F11NO B14604027 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride CAS No. 58599-98-7](/img/structure/B14604027.png)
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride typically involves the reaction of bis(trifluoromethyl)amine with tetrafluoropropionyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of catalysts and specific solvents can enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The process often includes steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Fluorinated compounds are often explored for their potential in drug development, and this compound is no exception. It may be used in the synthesis of pharmaceuticals with improved efficacy and stability.
Industry: The compound’s unique properties make it valuable in the production of advanced materials, including polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism by which 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, leading to changes in their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: This compound shares a similar structure but includes a potassium ion, which can influence its reactivity and applications.
Sodium 2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoate: Similar to the potassium variant, this compound includes a sodium ion and has distinct properties and uses.
Uniqueness
2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride is unique due to its specific combination of fluorine atoms and the bis(trifluoromethyl)amino group. This combination imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
58599-98-7 |
|---|---|
Molekularformel |
C5F11NO |
Molekulargewicht |
299.04 g/mol |
IUPAC-Name |
2-[bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5F11NO/c6-1(18)2(7,3(8,9)10)17(4(11,12)13)5(14,15)16 |
InChI-Schlüssel |
LJRQZKYLOSHCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(N(C(F)(F)F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
